![molecular formula C12H10BrNO4 B13424529 Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate typically involves the bromination of an indole precursor followed by esterification. A common method includes the use of N-bromosuccinimide (NBS) for bromination under radical conditions, often initiated by light or heat . The esterification step can be achieved using ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentration, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced, leading to different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thioethers.
Oxidation Products: Oxidized derivatives may include carboxylic acids or ketones.
Reduction Products: Reduced products often feature alcohols or amines.
Scientific Research Applications
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, particularly in cancer and antiviral research.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate involves its interaction with specific molecular targets. The brominated indole core can bind to various enzymes or receptors, modulating their activity. The dioxolo ring may enhance the compound’s binding affinity and specificity . Pathways involved often include inhibition of key enzymes or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromoindole-2-carboxylate
- 5-Bromo-2-methylindole
- 7-Bromo-1H-indole-3-carboxylate
Uniqueness
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is unique due to its dioxolo ring fused to the indole core, which imparts distinct electronic and steric properties. This structural feature can influence its reactivity and biological activity, making it a valuable compound for developing novel pharmaceuticals and synthetic methodologies .
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-2-16-12(15)11-10(13)6-3-8-9(18-5-17-8)4-7(6)14-11/h3-4,14H,2,5H2,1H3 |
InChI Key |
CKYUDJNDHNPDEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC3=C(C=C2N1)OCO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


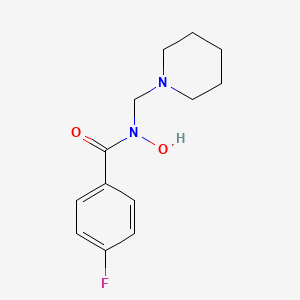
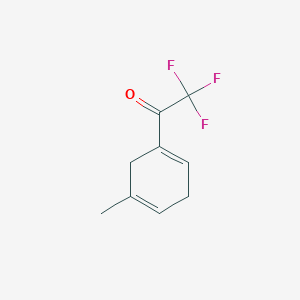
![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)

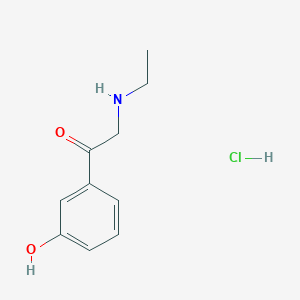
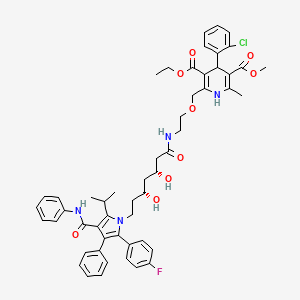
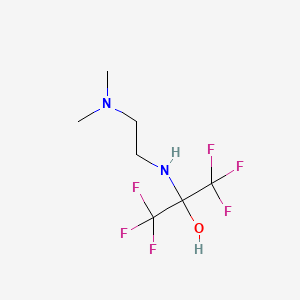
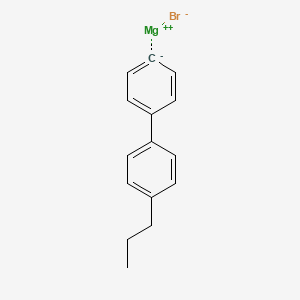
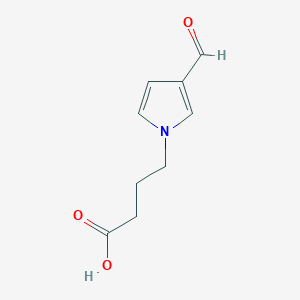
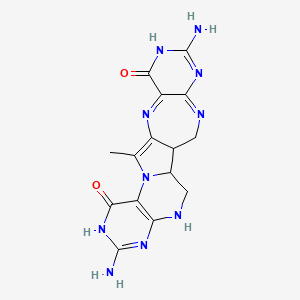

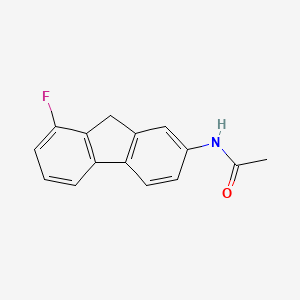
![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
